molecular formula C15H14N2O2 B12739143 N75Pjy2kmd CAS No. 94860-68-1

N75Pjy2kmd

Cat. No.: B12739143
CAS No.: 94860-68-1
M. Wt: 254.28 g/mol
InChI Key: ADOSCGMLKMDHSG-UHFFFAOYSA-N
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Description

N75Pjy2kmd (assumed to correspond to CAS 7254-19-5, 6-bromo-1H-indole-2-carboxylic acid, based on ) is a brominated indole derivative with molecular formula C₉H₆BrNO₂ and molecular weight 240.05 g/mol. It is characterized by a planar indole core substituted with a carboxylic acid group at position 2 and a bromine atom at position 4. This compound exhibits moderate solubility in water (0.052 mg/mL) and high polarity due to its carboxylic acid functionality .

Key physicochemical properties:

Property Value
Molecular Weight 240.05 g/mol
LogP (iLOGP) 2.41
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Topological Polar Surface Area (TPSA) 63.3 Ų
Bioavailability Score 0.56

Synthesis involves coupling reactions using HATU and N-ethyldiisopropylamine in 1-methylpyrrolidin-2-one, followed by purification via silica column chromatography .

Properties

CAS No.

94860-68-1

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

6-amino-2-propylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C15H14N2O2/c1-2-8-17-14(18)10-5-3-4-9-12(16)7-6-11(13(9)10)15(17)19/h3-7H,2,8,16H2,1H3

InChI Key

ADOSCGMLKMDHSG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-propyl-1,8-naphthalimide typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with propylamine under basic conditions. This reaction proceeds via an aromatic nucleophilic substitution mechanism, resulting in the formation of the desired naphthalimide derivative .

Industrial Production Methods

Industrial production methods for 4-amino-N-propyl-1,8-naphthalimide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-propyl-1,8-naphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthalimide derivatives with different functional groups, while substitution reactions can introduce various substituents to the naphthalimide ring .

Mechanism of Action

The mechanism of action of 4-amino-N-propyl-1,8-naphthalimide involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, such as DNA or proteins, and emit fluorescence upon excitation. This property makes it useful as a molecular probe in various biological and chemical studies .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight Bromine Position
This compound C₉H₆BrNO₂ 240.05 6
5-Bromo-3-methyl analog C₁₀H₈BrNO₂ 214.31 5
4-Bromo analog C₉H₆BrNO₂ 240.05 4

Biological Activity

N75Pjy2kmd is a compound that has garnered attention in the field of pharmacology and medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Biological Activity Evaluation

To assess the biological activity of this compound, various methods can be employed. These include:

  • Cell-Based Assays : These assays measure the compound's effects on cell viability, proliferation, and metabolic activity. Techniques such as colorimetric and fluorometric assays can quantify these effects.
  • In Vivo Studies : Animal models can provide insights into the pharmacokinetics and therapeutic efficacy of this compound. Such studies are crucial for understanding the compound's potential applications in clinical settings.

Table 1: Summary of Biological Activity Evaluation Methods

Method TypeDescriptionExample Application
Cell-Based AssaysMeasure cellular responses to compoundsAssessing cytotoxicity or proliferation
In Vivo StudiesEvaluate effects in living organismsTesting hypolipidemic effects
Biochemical AssaysAnalyze enzyme inhibition or modulationMeasuring antioxidant capacity

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research provides valuable insights:

  • Hypolipidemic Agents : Research on compounds similar to this compound indicates significant reductions in serum lipoprotein levels and improved lipid profiles in rodent models . This suggests that this compound may possess similar hypolipidemic properties.
  • Antioxidant Properties : Studies evaluating natural compounds have shown that antioxidant activity can be measured using various biochemical assays. For example, the ability to inhibit reactive oxygen species (ROS) generation is a common endpoint . If this compound exhibits antioxidant properties, it could play a role in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition Studies : Compounds with structural similarities have been shown to inhibit key enzymes involved in metabolic pathways. For instance, inhibition of tyrosine phosphatase 1B has been linked to antihyperglycemic effects . Future studies could explore whether this compound shares this mechanism.

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